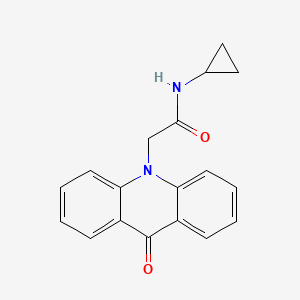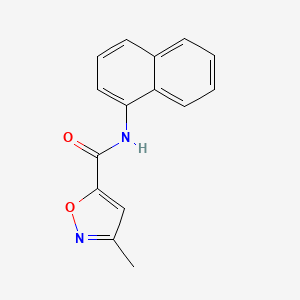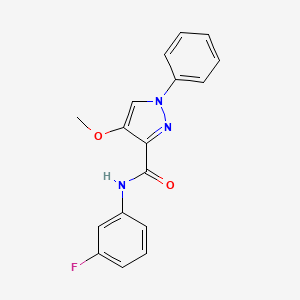
N-methyl-9-oxofluorene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-9-oxofluorene-2-carboxamide is an organic compound that belongs to the class of fluorene derivatives. Fluorene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The compound features a fluorene core with a carboxamide group at the 2-position and a methyl group attached to the nitrogen atom of the carboxamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-9-oxofluorene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is commercially available.
Oxidation: Fluorene is oxidized to 9-fluorenone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Carboxylation: The 9-fluorenone is then subjected to carboxylation at the 2-position using a carboxylating agent like carbon dioxide in the presence of a base.
Amidation: The resulting 9-oxofluorene-2-carboxylic acid is converted to the corresponding carboxamide by reacting it with methylamine under suitable conditions, such as in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-9-oxofluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-methyl-9-oxofluorene-2-carboxylic acid.
Reduction: Reduction of the carbonyl group can yield N-methyl-9-hydroxyfluorene-2-carboxamide.
Substitution: Electrophilic substitution reactions can occur at the fluorene core, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: N-methyl-9-oxofluorene-2-carboxylic acid.
Reduction: N-methyl-9-hydroxyfluorene-2-carboxamide.
Substitution: Various substituted fluorene derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-methyl-9-oxofluorene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive fluorene derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-methyl-9-oxofluorene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell proliferation pathways.
Comparaison Avec Des Composés Similaires
N-methyl-9-oxofluorene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-methyl-9-hydroxyfluorene-2-carboxamide: Similar structure but with a hydroxyl group instead of a carbonyl group.
Fluorene-2-carboxamide: Lacks the methyl group on the nitrogen atom.
Uniqueness: N-methyl-9-oxofluorene-2-carboxamide is unique due to the presence of both a methyl group on the nitrogen atom and a carbonyl group at the 9-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-methyl-9-oxofluorene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-15(18)9-6-7-11-10-4-2-3-5-12(10)14(17)13(11)8-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHSUVGRFDIIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)

![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)

![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)



![1-(4-chlorobenzoyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B7457147.png)
![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
